molecular formula C14H17NO3 B2554123 Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate CAS No. 1955557-30-8

Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate

Cat. No. B2554123
CAS RN: 1955557-30-8
M. Wt: 247.294
InChI Key: NCTPQCXYADGGRW-UHFFFAOYSA-N
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Description

The compound "Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate" is a chemical entity that can be associated with various research areas, including organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions, including condensation, cycloaddition, and substitution reactions. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) has been employed to optimize molecular structures and investigate vibrational frequencies and NMR chemical shifts . These analytical methods would be essential for the molecular structure analysis of "this compound" to confirm its structure and understand its electronic properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors and natural population analysis (NPA) . The behavior of compounds in different solvent media has been examined, which is crucial for understanding the solubility and reactivity of "this compound" . Additionally, the unexpected formation of bis-oxazolones from methyl 3-arylamino-2-benzoylaminopropenoates under certain conditions highlights the importance of reaction conditions in determining the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermodynamic and non-linear optical (NLO) properties, have been investigated . Spectrophotometric and voltammetric methods have been developed for the determination of compounds in aqueous media, which could be adapted for the analysis of the physical and chemical properties of "this compound" .

Scientific Research Applications

Photopolymerization and Photophysical Properties

A study by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduced a new compound bearing a chromophore group, demonstrating its potential in generating alkyl and nitroxide radicals under UV irradiation for polymerization processes. The efficiency of this compound as a photoinitiator was highlighted, indicating its usefulness in creating poly(n-butyl acrylate) chains through nitroxide-mediated photopolymerization (NMP2) (Guillaneuf et al., 2010).

Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives to explore their photophysical properties. The study found variations in absorption spectra and emission features due to different substituents, offering insights into the photophysical impact of these modifications (Yoon et al., 2019).

Electrochromic and Photocatalytic Applications

Almeida et al. (2017) described the synthesis and electrochromic properties of a magenta polypyrrole derivative, showcasing its potential in pH sensor applications due to its color variation in different pH environments (Almeida et al., 2017).

Liu et al. (2016) constructed Zn(ii)/Cd(ii) coordination polymers derived from a new ligand related to methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate, demonstrating their photocatalytic activity towards the degradation of methylene blue under UV-Vis irradiation (Liu et al., 2016).

Crystallography and DFT Studies

Huang et al. (2021) conducted a detailed crystallographic and conformational analysis of boric acid ester intermediates, revealing their physicochemical properties through DFT studies. This research contributes to understanding the molecular structure and properties of compounds related to this compound (Huang et al., 2021).

Antiproliferative Agents

Soni et al. (2015) synthesized novel quinuclidinone derivatives, including substituted benzamides and benzoates, as potential anti-cancer agents. This study provides insights into the structure-activity relationship and the mechanism of cell death induced by these compounds, highlighting their therapeutic potential (Soni et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(8-7-12(16)15-14)9-10-3-5-11(6-4-10)13(17)18-2/h3-6H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTPQCXYADGGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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